molecular formula C21H23FN4O B2713466 3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285650-36-3

3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2713466
CAS No.: 1285650-36-3
M. Wt: 366.44
InChI Key: LZSUDFQTXYZVFA-FSJBWODESA-N
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Description

3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique adamantyl group and a pyrazole ring

Scientific Research Applications

3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Compounds containing adamantyl groups have found use in various areas, including drug design and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with a pyrazole-3-carboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantyl derivatives, reduced amines, and substituted fluorophenyl derivatives .

Mechanism of Action

The mechanism of action of 3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The pyrazole ring can interact with various enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of an adamantyl group, a fluorophenyl group, and a pyrazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c22-17-3-1-13(2-4-17)12-23-26-20(27)18-8-19(25-24-18)21-9-14-5-15(10-21)7-16(6-14)11-21/h1-4,8,12,14-16H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSUDFQTXYZVFA-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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